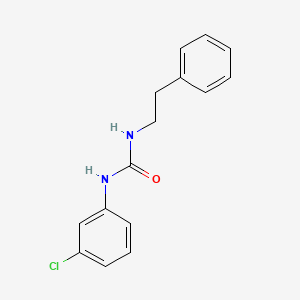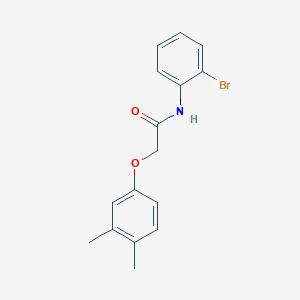
5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide: is a chemical compound with the molecular formula C13H8BrN3O . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a cyano group attached to the phenyl ring, and a carboxamide group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide typically involves the following steps:
Nitrile Formation:
Amidation: The formation of the carboxamide group at the 3rd position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound often involve the use of solvent-free reactions or stirring without solvent at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Condensation Reactions: The cyano and carboxamide groups can participate in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds with different substituents replacing the bromine atom.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: Used as a precursor in the synthesis of various heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural features.
Biological Activity: Studied for its antimicrobial and anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-bromo-indazole-3-carboxamide: Shares the bromine and carboxamide groups but differs in the core structure.
5-bromo-2-pyridinecarboxamide: Similar in having a bromine and carboxamide group but lacks the cyano group.
Uniqueness:
Structural Features: The presence of both a cyano group and a bromine atom in the same molecule makes it unique.
Reactivity: The combination of functional groups allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-9(6-15)2-4-12/h1-5,7-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPIOSRLEBXONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)



![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)
![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)

![N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide](/img/structure/B5733974.png)
![3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B5733977.png)
![{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-3-yl)methanone](/img/structure/B5733987.png)

